

# An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-Methyl-1H-imidazole-5-carbonitrile

**Cat. No.:** B1306210

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of **1-Methyl-1H-imidazole-5-carbonitrile**, a key heterocyclic building block in medicinal chemistry. It covers its chemical properties, synthesis protocols, and significant applications, particularly in the development of targeted therapeutics.

## Chemical Identity and Properties

The IUPAC name for the compound is **1-Methyl-1H-imidazole-5-carbonitrile**. It is an aromatic heterocyclic organic compound with the molecular formula  $C_5H_5N_3$ .<sup>[1][2]</sup> This structure is recognized for its utility as a versatile intermediate in the synthesis of more complex molecules, especially in the field of drug discovery.<sup>[3]</sup>

The following table summarizes the key physicochemical properties of **1-Methyl-1H-imidazole-5-carbonitrile**.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molar Mass	107.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Form	Solid	<a href="#">[1]</a>
Density	1.12 ± 0.1 g/cm <sup>3</sup> (20 °C)	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	65-70 °C (at 0.4 Torr)	<a href="#">[1]</a>
Flash Point	96.2 ± 22.6 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Vapor Pressure	0.000476 mmHg (at 25 °C)	<a href="#">[1]</a> <a href="#">[4]</a>
pKa	2.38 ± 0.25 (Predicted)	<a href="#">[1]</a>
Refractive Index	1.579	<a href="#">[1]</a> <a href="#">[4]</a>
Polar Surface Area	41.61 Å <sup>2</sup>	<a href="#">[4]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a> <a href="#">[6]</a>

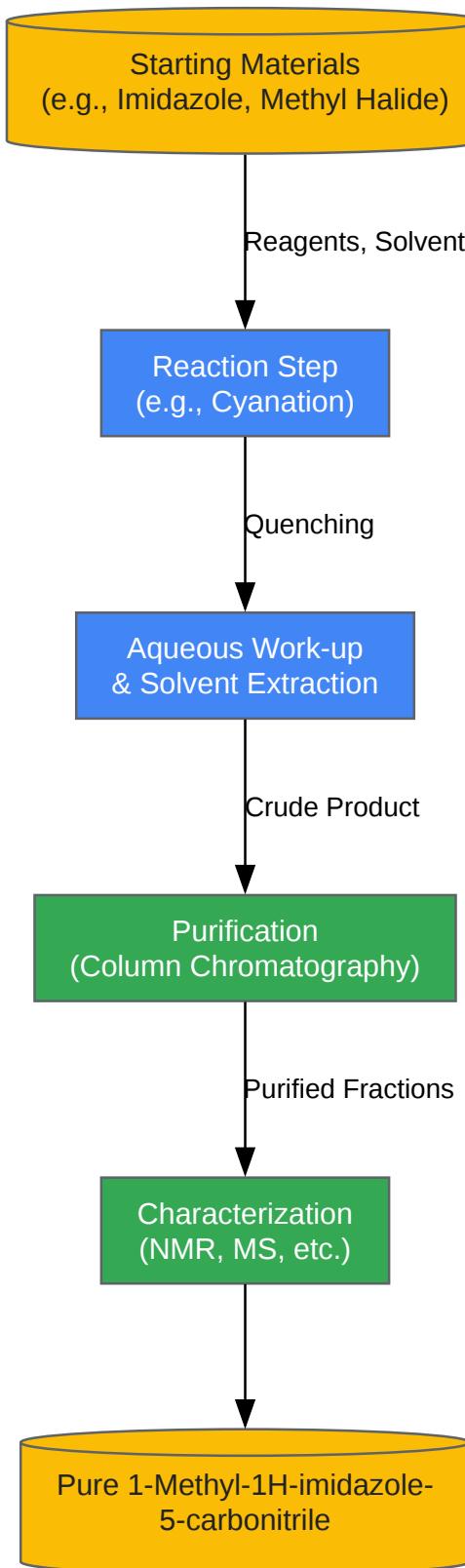
This compound is classified as hazardous and requires careful handling.

Category	Information	Source
GHS Pictogram	GHS06 (Toxic)	
Signal Word	Danger	
Hazard Statement	H301: Toxic if swallowed	
Precautionary Statements	P264, P270, P301 + P310 + P330, P405, P501	
Hazard Class	Acute Toxicity 3 (Oral)	
Storage Class Code	6.1D: Non-combustible, acute toxic Cat. 3	
WGK	WGK 3	

## Synthesis and Experimental Protocols

The synthesis of imidazole carbonitrile derivatives can be achieved through various methods. A general approach involves the cyclization and subsequent functionalization of imidazole precursors. Microwave-assisted multicomponent reactions have emerged as an efficient method for synthesizing decorated amino imidazole carbonitriles.<sup>[7][8]</sup>

The diagram below illustrates a typical workflow for the synthesis, purification, and characterization of imidazole derivatives.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

The following protocol is adapted from methods for synthesizing related imidazole compounds and serves as a representative example.[9][10]

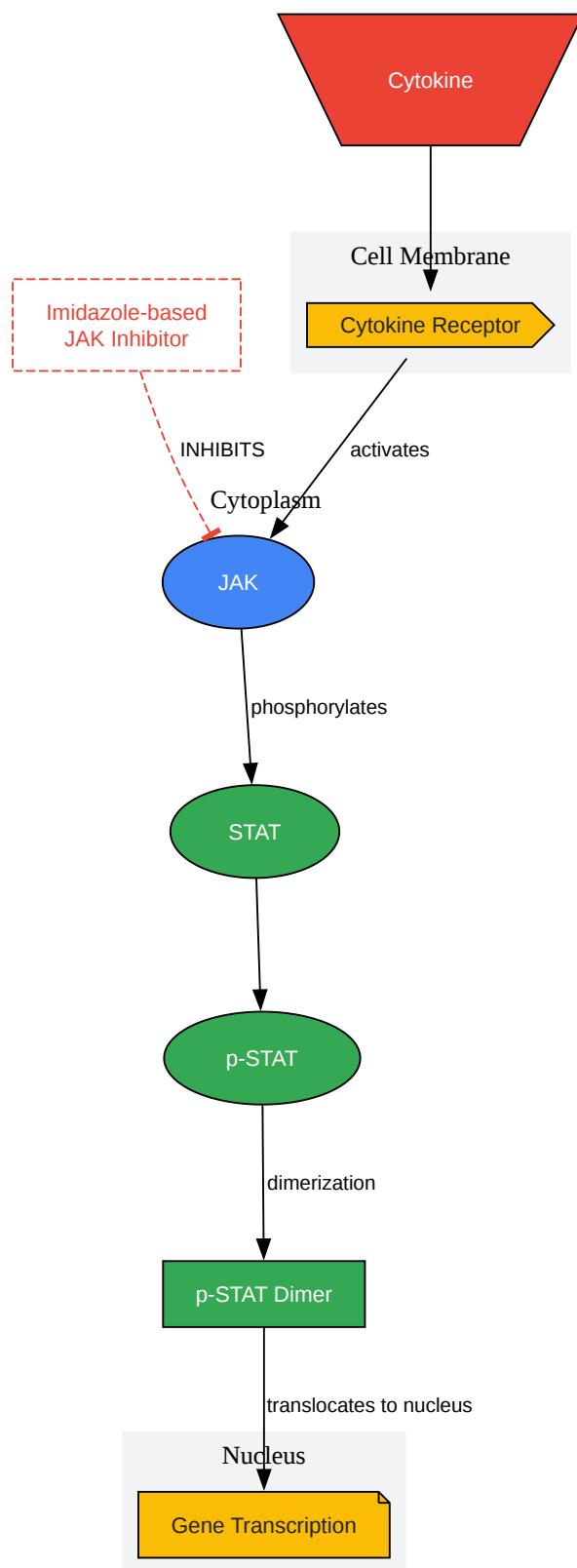
- Reaction Setup: Dissolve the imidazole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., Dimethylformamide) in a flask under an inert atmosphere (e.g., Nitrogen).
- Addition of Base: Cool the mixture to 0 °C and add a strong base such as Sodium Hydride (NaH) (2.4 eq) portion-wise to deprotonate the imidazole.
- Alkylation/Cyanation: Add the appropriate alkylating or cyanating agent (1.0 eq) dropwise to the stirring solution.
- Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
- Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Partition the crude material between water and an organic solvent like ethyl acetate.[9][11]
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[9][11]
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[10]

## Applications in Drug Discovery

1-Methyl-1H-imidazole-4-carbonitrile and its isomers are highly valuable scaffolds in medicinal chemistry.[3] The imidazole ring can form critical hydrogen bond interactions with the hinge region of kinase domains, a common and effective strategy in kinase inhibitor design.[3] The nitrile group can be chemically modified or serve as a key pharmacophoric element.[3]

A significant application of the 1-methyl-1H-imidazole core is in the design of potent and selective inhibitors for the Janus Kinase (JAK) family, particularly JAK2.<sup>[3]</sup> The JAK/STAT signaling pathway is a critical mediator for numerous cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.<sup>[3]</sup>

The diagram below outlines the JAK/STAT signaling pathway and the point of inhibition by molecules derived from the imidazole scaffold.



Caption: The JAK/STAT signaling pathway and inhibition by imidazole derivatives.

Research has also explored the utility of imidazole carbonitrile derivatives as antiviral agents. Studies have shown that compounds synthesized using multicomponent reactions inspired by prebiotic chemistry exhibit significant activity against the influenza A virus.<sup>[7][8]</sup> Furthermore, related benzimidazole derivatives have been designed and evaluated as potential anticancer agents that target human topoisomerase I.<sup>[10]</sup> The versatile nature of the imidazole core makes it a privileged structure for generating chemical diversity to identify novel therapeutic agents.<sup>[7]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. 66121-66-2 CAS MSDS (1-METHYL-1H-IMIDAZOLE-5-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CAS # 45515-45-5, 1-Methyl-1H-imidazole-2-carbonitrile - chemBlink [chemblink.com]
- 6. 1-Methyl-1H-imidazole-5-carboxylic acid 41806-40-0 [sigmaaldrich.com]
- 7. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1306210#1-methyl-1h-imidazole-5-carbonitrile-iupac-name>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)